2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol

Medicinal Chemistry Scaffold Optimization Linker Engineering

Researchers requiring a versatile, fragment-like pyridine building block for medchem or agrochemical discovery face delays from unavailable or low-purity stock. 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol (CAS 2402837-58-3) solves this with 98% purity and fragment-rule-of-three compliance (MW 270.05 Da, RotB 2, tPSA 33.1 Ų), enabling immediate screening. The 3-bromo substituent ensures fast Suzuki coupling (>80% conversion expected under standard Pd conditions), and the 2-hydroxyethyl tether provides a flexible H-bond donor for kinase pharmacophore elaboration. XLogP3 2.1 balances lipophilicity for optimal foliar uptake in agrochemical programs.

Molecular Formula C8H7BrF3NO
Molecular Weight 270.049
CAS No. 2402837-58-3
Cat. No. B2619000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol
CAS2402837-58-3
Molecular FormulaC8H7BrF3NO
Molecular Weight270.049
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)CCO)C(F)(F)F
InChIInChI=1S/C8H7BrF3NO/c9-5-1-2-7(8(10,11)12)13-6(5)3-4-14/h1-2,14H,3-4H2
InChIKeyKMPFMMQUPVVYNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol: Physicochemical & Structural Profile


2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol is a disubstituted pyridine building block bearing a bromine atom at the 3-position, a trifluoromethyl group at the 6-position, and a 2-hydroxyethyl chain at the 2-position of the pyridine ring [1]. Its molecular formula is C₈H₇BrF₃NO with a molecular weight of 270.05 g·mol⁻¹ [1]. The compound is supplied as a research-grade intermediate with a commercial purity specification of 98% and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical discovery programs .

Pyridine Building Block 3‑bromo handle enables Pd‑catalyzed cross‑coupling; 6‑CF₃ modulates lipophilicity
Hydroxyethyl Linker Flexible hydrogen‑bond‑donor tether for downstream pharmacophore elaboration
Certified Purity High commercial purity reduces pre‑reaction purification and aids stoichiometric control

Substitution Limitations for 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol


Although the general class of bromo-trifluoromethylpyridines is widely employed in bioactive molecule synthesis, substitution at the 2-, 3-, and 6-positions of the pyridine ring with specific functional groups creates a unique spatial and electronic environment that cannot be replicated by close analogs [1]. The 2-hydroxyethyl linker provides a flexible, hydrogen-bond-capable tether that differs fundamentally from the methanol analog (CAS 1227586-09-5) in chain length, rotatable bond count, and lipophilicity, all of which alter the three-dimensional presentation of downstream pharmacophores [1]. The quantitative evidence below demonstrates that even single-atom variations in the linker or halogen substitution produce measurable differences in physicochemical properties that directly affect synthetic tractability, purification behavior, and biological target engagement potential.

Methanol analog (CAS 1227586‑09‑5)
Shorter –CH₂OH linker reduces conformational flexibility and lipophilicity; may alter pharmacophore geometry
Des‑CF₃ analog (CAS 955370‑07‑7)
Absence of 6‑trifluoromethyl lowers logP; membrane permeability and target engagement may differ
3‑Chloro analog (hypothetical)
C–Cl bond is less reactive in oxidative addition; cross‑coupling may require harsher conditions

Quantitative Comparison with Closest Analogs


Ethylene Linker Enhances Conformational Flexibility

Relative to the closest one-carbon-shorter analog (3-bromo-6-(trifluoromethyl)pyridin-2-yl)methanol (CAS 1227586-09-5), the target compound incorporates an ethylene (–CH₂CH₂OH) rather than a methylene (–CH₂OH) linker at the pyridine 2-position. This increases the molecular weight from 256.02 to 270.05 g·mol⁻¹ (+14.03 Da), adds one additional rotatable bond (from 1 to 2), and increases the computed XLogP3 from approximately 1.7 to 2.1 [1]. The extended linker and higher lipophilicity may be advantageous when the synthetic target requires deeper burial of the pyridine core within a hydrophobic binding pocket or greater conformational sampling of the pendant hydroxyl group [1].

Conformational Flexibility
Cross‑study comparable
Target vs –CH₂OH analog
MW: 270.05 vs 256.02
RotB: 2 vs 1 · XLogP3: 2.1 vs ~1.7
Extended linker supports deeper pocket burial and greater conformational sampling
Computed properties; cross‑study comparison only
Medicinal Chemistry Scaffold Optimization Linker Engineering

Trifluoromethyl Group Elevates Lipophilicity

The presence of the 6-trifluoromethyl substituent distinguishes the target compound from simpler 2-(6-bromopyridin-2-yl)ethanol (CAS 955370-07-7), which lacks the CF₃ group. The target compound exhibits a computed XLogP3 of 2.1 versus a reported LogP of approximately 1.38 for the des-CF₃ analog, a difference of +0.72 log units [1]. This increase in lipophilicity is accompanied by a molecular weight increase from 202.05 to 270.05 g·mol⁻¹ and a significant reduction in aqueous solubility: the des-CF₃ analog is reported to dissolve at 34 g·L⁻¹ (25 °C), whereas the target compound, with its CF₃ group and higher molecular weight, is expected to exhibit substantially lower aqueous solubility .

Lipophilicity Shift
Cross‑study comparable
Target vs des‑CF₃ analog
ΔLogP ≈ +0.72
MW: 270.05 vs 202.05
CF₃ group increases logP, important for membrane permeability and metabolic stability
Aqueous solubility is expected substantially lower than comparator (34 g/L)
Drug Design Physicochemical Profiling logP Optimization

Bromine at 3-Position Enables Efficient Cross-Coupling

The bromine substituent at the pyridine 3-position provides a well-established handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig) with generally higher reactivity than the corresponding chlorine analog [1]. In structurally analogous 3-bromo-6-(trifluoromethyl)pyridine systems, oxidative addition of Pd(0) into the C–Br bond occurs at significantly faster rates than into C–Cl bonds, enabling selective functionalization under milder conditions and with fewer side reactions [1]. This intrinsic reactivity difference is a critical procurement consideration: the bromo compound can be elaborated directly, whereas the chloro analog (e.g., 2-[3-chloro-6-(trifluoromethyl)pyridin-2-yl]ethanol) typically requires harsher conditions or specialized ligand systems for comparable cross-coupling yields.

Halogen Reactivity
Class‑level
C–Br oxidative addition ~10²–10³ faster than C–Cl with Pd(0)
Supports broader coupling partner scope and milder conditions
Inferred from organometallic principles; confirm under specific conditions
Synthetic Chemistry Cross-Coupling Halogen Selectivity

Purity Advantage Over Standard Building Blocks

The target compound is commercially available at a certified purity of 98% as specified by the vendor Leyan (Product No. 1905431) . This purity level exceeds the common 95–97% range offered for many structurally related pyridine building blocks. For instance, the methanol analog (3-bromo-6-(trifluoromethyl)pyridin-2-yl)methanol is supplied at 97% purity , and the alpha-methyl branched analog 1-[3-bromo-6-(trifluoromethyl)-2-pyridyl]ethanol (CAS 2940947-28-2) is listed at 95% purity . Higher initial purity reduces the burden of pre-reaction purification, improves stoichiometric control in subsequent synthetic steps, and minimizes the risk of impurity-derived side products in multi-step sequences.

Purity Grade
Data to verify
98% (Leyan) vs 97% and 95% for closest analogs
Higher initial purity may improve yield and simplify purification in multi‑step synthesis
Specification from vendor; verify with lot‑specific COA
Quality Control Procurement Standards Analytical Chemistry

Application Scenarios


Suzuki Coupling for Kinase Inhibitor Scaffold

The 3-bromo substituent serves as a robust electrophilic partner for Suzuki–Miyaura cross-coupling with arylboronic acids, enabling rapid diversification of the pyridine core. The 2-hydroxyethyl chain provides a polar, hydrogen-bond-donating handle for further functionalization or direct incorporation into kinase-targeting pharmacophores. Based on the established faster oxidative addition of C–Br versus C–Cl, the compound is expected to couple with >80% conversion under standard Pd(PPh₃)₄/Na₂CO₃ conditions in dioxane–water at 80 °C within 2–4 hours, substantially outperforming its chloro analog [1].

Agrochemical Lead Optimization: Balanced Lipophilicity & Stability

Trifluoromethylpyridines are a privileged scaffold in agrochemical discovery, with over 30 launched pesticides containing this motif. The XLogP3 of 2.1 for the target compound positions it favorably in the lipophilicity range associated with optimal foliar uptake and translocation in plants, while the bromine atom can be metabolized or further derivatized. The ethylene linker provides sufficient flexibility for target binding without excessive entropic penalty [1].

Fragment-Based Drug Discovery (FBDD) Pyridine Fragment

With a molecular weight of 270.05 Da, 2 rotatable bonds, and a topological polar surface area of 33.1 Ų, the compound adheres to fragment-like physicochemical criteria (MW < 300, RotB ≤ 3, tPSA ≤ 60 Ų) as defined by the 'rule of three' for fragment-based screening. The 98% commercial purity ensures that the fragment can be screened directly without additional purification, reducing lead time from procurement to assay [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Bromo cross‑coupling handle
Coupling efficiency and functional group scope
Agrochemical lead optimization
Moderate lipophilicity profile
Foliar uptake and environmental stability
Fragment‑based drug discovery
Fragment‑like physicochemical profile
Direct screenability from high purity

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